molecular formula C11H6BrN3 B11856505 2-(3-Bromophenyl)pyrimidine-5-carbonitrile CAS No. 1086393-80-7

2-(3-Bromophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11856505
CAS No.: 1086393-80-7
M. Wt: 260.09 g/mol
InChI Key: GXWBHSKFYYEUSE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group at the 2-position and a nitrile group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent targeting specific molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and malononitrile.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 3-(3-bromophenyl)-2-cyanoacrylonitrile.

    Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the pyrimidine ring, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the pyrimidine ring or the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(3-aminophenyl)pyrimidine-5-carbonitrile, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)pyrimidine-5-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anticancer properties, by targeting specific molecular pathways.

    Medicine: The compound has shown promise as an anticancer agent, particularly as an inhibitor of tyrosine kinases like the epidermal growth factor receptor (EGFR).

    Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)pyrimidine-5-carbonitrile: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

    2-(3-Chlorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)pyridine-5-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(3-Bromophenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both the bromophenyl and nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3-bromophenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWBHSKFYYEUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857300
Record name 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-80-7
Record name 5-Pyrimidinecarbonitrile, 2-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086393-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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